8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
Overview
Description
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.34 g/mol This compound is characterized by its spirocyclic structure, which includes a benzyl group and two nitrogen atoms within the spiro ring system
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death, and has been implicated in various inflammatory diseases .
Mode of Action
This compound acts as an inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This prevents the downstream effects of necroptosis, including inflammation and cell death .
Result of Action
The inhibition of RIPK1 by this compound results in significant anti-necroptotic effects . In a U937 cell necroptosis model, the compound showed significant protective effects against necroptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by benzylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and benzylation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amines or alcohols.
Substitution: Substituted spiro compounds with various functional groups.
Scientific Research Applications
8-Benzyl-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
8-Benzyl-4-(3-morpholinopropyl)-1-thia-4,8-diazaspiro decan-3-one: This compound includes additional functional groups that may enhance its biological activity.
Uniqueness: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure and the presence of a benzyl group, which can influence its reactivity and interaction with biological targets. Its potential as a RIPK1 inhibitor further distinguishes it from other similar compounds .
Biological Activity
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound with notable biological activities, particularly as an inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1). This compound's unique structure and functional properties have made it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.
- Molecular Formula : C₁₅H₂₀N₂O
- Molecular Weight : 244.33 g/mol
- CAS Number : 154495-69-9
The primary action of this compound is through the inhibition of RIPK1, a critical regulator in necroptosis—a form of programmed cell death. By inhibiting RIPK1, this compound disrupts the necroptosis pathway, leading to significant anti-necroptotic effects. This mechanism positions it as a potential therapeutic agent in conditions where necroptosis is implicated, such as neurodegenerative diseases and inflammatory disorders .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth in vivo. For instance, in a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC₅₀ values in the low micromolar range .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of a suitable diamine with a ketone or aldehyde followed by benzylation. Common solvents used include ethanol or methanol, often under acidic or basic conditions to facilitate the reaction.
Synthetic Route Example
- Starting Materials : Appropriate diamine and carbonyl compound.
- Reaction Conditions :
- Cyclization under acidic conditions.
- Benzylation using benzyl chloride.
- Purification through recrystallization or chromatography.
Research Applications
The unique structural features of this compound make it a valuable building block in the synthesis of more complex spirocyclic compounds. Its potential applications span various fields:
- Medicinal Chemistry : As a therapeutic agent targeting RIPK1.
- Material Science : In the development of polymers with specific properties.
Comparative Analysis
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | Structure | Anticancer, Antimicrobial | Inhibits RIPK1 |
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one | Similar spirocyclic structure | Moderate activity | Different substituents |
2-Methyl-2,8-diazaspiro[4.5]decan-3-one | Variation in substituents | Less studied | Potential for similar activity |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse models of breast cancer.
- Antimicrobial Efficacy : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-10-15(12-16-14)6-8-17(9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUKTYVHYSBFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437246 | |
Record name | 8-benzyl-2,8-diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154495-69-9 | |
Record name | 8-benzyl-2,8-diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.